3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine

Description

IUPAC Nomenclature and Substituent Positional Analysis

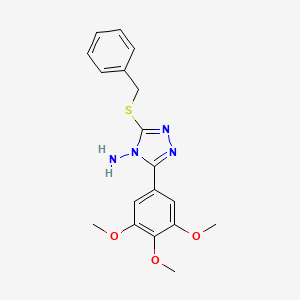

The compound 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine is systematically named 3-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine under IUPAC guidelines. This nomenclature reflects the following structural features:

- The parent heterocycle is a 1,2,4-triazole ring, where positions 1, 2, and 4 are occupied by nitrogen atoms.

- At position 3 of the triazole ring, a benzylsulfanyl (-S-CH2-C6H5) group is attached.

- Position 5 is substituted with a 3,4,5-trimethoxyphenyl moiety, where methoxy (-OCH3) groups occupy the 3rd, 4th, and 5th positions of the benzene ring.

- Position 4 bears an amine (-NH2) functional group.

The numbering prioritizes the triazole ring, with substituents assigned positions based on the lowest possible locants (Figure 1). The 3,4,5-trimethoxyphenyl group adopts a symmetrical substitution pattern, which enhances its electronic conjugation with the triazole core.

Comparative Structural Analysis With Related 1,2,4-Triazole Derivatives

The structural uniqueness of this compound becomes evident when compared to other 1,2,4-triazole derivatives:

The benzylsulfanyl group at position 3 introduces steric bulk and sulfur-based electronic effects, while the 3,4,5-trimethoxyphenyl group at position 5 contributes π-π stacking capabilities and hydrogen-bonding opportunities via methoxy oxygen atoms. These features distinguish it from simpler triazoles used in coordination chemistry or medicinal applications.

Tautomeric Forms and Resonance Stabilization Mechanisms

1,2,4-Triazoles exhibit annular tautomerism , where proton shifts between nitrogen atoms alter ring bonding patterns. For this compound, two tautomeric forms are theoretically possible (Figure 2):

- s-Tautomer (Cs symmetry) : The NH proton resides at position 1, with double bonds at N1-N2 and N4-C5.

- v-Tautomer (C2v symmetry) : The NH proton shifts to position 4, creating double bonds at N2-N3 and C5-N1.

Experimental studies on analogous triazoles using dynamic nuclear magnetic resonance (DNMR) reveal that steric hindrance from substituents strongly suppresses tautomerism . In this compound:

- The benzylsulfanyl group at position 3 creates steric clashes with the 3,4,5-trimethoxyphenyl group at position 5, locking the molecule in the s-tautomer configuration.

- Resonance stabilization occurs through delocalization of the lone electron pair on the amine group (-NH2) into the triazole ring, as evidenced by:

Activation parameters for tautomerization (ΔH‡ ≈ 5.8–6.5 kcal/mol, ΔS‡ ≈ -19 to -29 cal/mol·K) suggest a highly ordered transition state requiring precise orbital alignment. The bulky substituents in this compound raise the energy barrier for tautomerism, effectively freezing the molecule in one tautomeric form at standard temperatures.

Figure 1. Structural diagram of 3-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine, highlighting substituent positions and IUPAC numbering.

Figure 2. Proposed tautomeric forms of 1,2,4-triazole derivatives, with the s-tautomer favored in this compound due to steric and electronic effects.

Properties

Molecular Formula |

C18H20N4O3S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

3-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C18H20N4O3S/c1-23-14-9-13(10-15(24-2)16(14)25-3)17-20-21-18(22(17)19)26-11-12-7-5-4-6-8-12/h4-10H,11,19H2,1-3H3 |

InChI Key |

BTWBIZYOUMKXTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the phenylmethylthio and trimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the phenylmethylthio group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Cleaved phenylmethylthio derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. Additionally, the phenylmethylthio and trimethoxyphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The triazole scaffold allows extensive substitution, enabling diverse biological activities. Key analogs differ in substituents at position 3 (thioether group) and position 5 (aryl group). Below is a comparative analysis of selected analogs:

Key Observations :

- Trimethoxyphenyl Group : Present in most analogs, this group is critical for tubulin polymerization inhibition, a mechanism observed in combretastatin A-4 derivatives .

- Smaller groups (e.g., allylthio) may improve pharmacokinetics .

- Electron-Withdrawing Groups : Analogs with halogens (e.g., 2,4-dichlorophenyl in ) show enhanced antimicrobial activity due to increased electrophilicity .

Anticancer Activity

- Trimethoxyphenyl-Containing Analogs : Compounds with the 3,4,5-trimethoxyphenyl group (e.g., target compound, ) exhibit anti-tumor activity by mimicking combretastatin A-4, disrupting microtubule dynamics. For example, the allylthio analog (5f) showed IC₅₀ values of 12.3 µM against SW480 colorectal cancer cells .

- Thiadiazole-Triazole Hybrids : Derivatives like 8a () demonstrated potent anticancer activity (IC₅₀ < 10 µM) against MCF-7 breast cancer cells, attributed to the synergistic effects of the thiadiazole and triazole moieties .

Antimicrobial Activity

- Halogenated Analogs : The 3-(2,4-dichlorophenyl)-5-(3-fluorobenzylthio) analog () exhibited broad-spectrum activity against Staphylococcus aureus and Candida albicans due to halogen-enhanced electrophilicity .

Metabolic Stability

- Methoxy Substitutions : The 3-methoxybenzylthio analog () has higher molecular weight (402.47 g/mol) and likely improved metabolic stability compared to the target compound, owing to methoxy groups that resist oxidative degradation .

Biological Activity

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and research findings.

- Molecular Formula : C24H23N3O3S

- Molecular Weight : 433.5 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The synthesis of substituted 1,2,4-triazole derivatives has been associated with promising antimicrobial effects due to their ability to inhibit bacterial growth effectively.

Antifungal Activity

The antifungal properties of triazoles are well-documented. Recent research indicates that modifications in the triazole structure can enhance antifungal activity. In particular, compounds exhibiting a higher lipophilicity have demonstrated increased effectiveness against fungal pathogens compared to standard antifungal agents like ribavirin.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Studies have shown that specific modifications can lead to significant cytotoxic effects on cancer cell lines. For example, a derivative similar to the compound exhibited notable cytotoxicity against HT29 colon cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Sameliuk et al. synthesized various triazole derivatives and evaluated their antimicrobial properties against resistant strains of bacteria and fungi. The results indicated that certain modifications led to enhanced activity compared to existing antibiotics .

- Antifungal Mechanisms : Research highlighted in a recent review discussed the structure-activity relationship (SAR) of triazole derivatives, emphasizing that compounds with specific substituents at the C5 position exhibited superior antifungal activity against resistant strains .

- Cytotoxicity in Cancer Research : A detailed investigation into the cytotoxic effects of triazoles on cancer cell lines revealed that certain derivatives could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves cyclization of thiosemicarbazide derivatives followed by alkylation or sulfonation. For example, 3,4,5-trimethoxyphenyl-substituted triazoles are synthesized via thione intermediates, with reagents like 3,4,5-trimethoxybenzaldehyde and thiourea derivatives. Solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) are critical for intermediate stability. Purification via recrystallization or column chromatography is recommended for >85% purity .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Optimize alkylation steps with NaH or K₂CO₃ as bases to minimize side products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign signals for the triazole ring (δ 8.1–8.3 ppm for H-3), phenylmethylthio (δ 4.2–4.5 ppm for SCH₂), and trimethoxyphenyl (δ 3.7–3.9 ppm for OCH₃) .

- IR Spectroscopy : Confirm S-C and N-H stretches (2500–2600 cm⁻¹ and 3300–3400 cm⁻¹, respectively) .

- Elemental Analysis : Validate molecular formula (C₁₉H₂₁N₅O₃S) with ≤0.3% deviation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

- Methodology : Compare bioactivity of analogs with varying substituents (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy). Use in vitro assays (e.g., MIC for antimicrobial activity) to correlate electron-donating groups (e.g., OCH₃) with enhanced target binding. For instance, 3,4,5-trimethoxyphenyl derivatives show higher antifungal activity (MIC = 4 µg/mL against C. albicans) due to improved membrane penetration .

- Data Contradiction : Some studies report reduced activity with bulky substituents; resolve via molecular docking to assess steric clashes in enzyme binding pockets .

Q. What strategies resolve contradictions in spectral data interpretation for triazole derivatives?

- Case Study : Overlapping NMR signals for SCH₂ and OCH₃ groups can mislead assignments. Use 2D NMR (HSQC, HMBC) to differentiate coupling patterns. For example, HMBC correlations between SCH₂ protons and triazole C-3 confirm substitution patterns .

- Validation : Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms .

Q. How can computational modeling predict this compound’s pharmacokinetics and target interactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps. Use molecular dynamics simulations (AMBER force field) to predict binding affinity for cytochrome P450 enzymes or tubulin polymerization sites. ADMET predictions (SwissADME) can estimate logP (~2.8) and bioavailability (~70%) .

Q. What are the best practices for optimizing reaction conditions in microwave-assisted synthesis?

- Protocol : Microwave irradiation (165°C, 12.2 bar, 45 min) reduces reaction time by 60% compared to conventional heating. Use a closed-vessel system with DMF as a polar aprotic solvent to enhance dielectric heating. Monitor completion via GC-MS or HPLC .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.